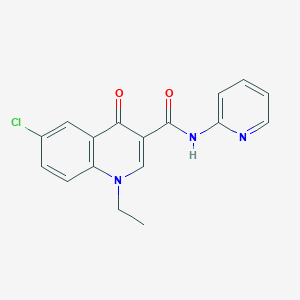

6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide

Description

6-Chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic 4-quinolone derivative characterized by a chloro substituent at position 6, an ethyl group at position 1, and a pyridin-2-yl carboxamide moiety at position 3. The compound’s core structure shares similarities with fluoroquinolone antibiotics but lacks the fluorine atom at position 6, which is replaced by chlorine. Its synthesis typically involves cyclocondensation reactions followed by column chromatography purification, as demonstrated in analogous protocols for related 4-oxo-1,4-dihydroquinoline-3-carboxamides . The pyridin-2-yl group may enhance binding to biological targets through hydrogen bonding or metal coordination, as observed in structurally related compounds .

Properties

IUPAC Name |

6-chloro-1-ethyl-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-2-21-10-13(17(23)20-15-5-3-4-8-19-15)16(22)12-9-11(18)6-7-14(12)21/h3-10H,2H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWPLXEOKHIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:

Formation of the Quinolone Core: The quinolone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester. This step often requires acidic or basic conditions and elevated temperatures.

Introduction of the Chloro Group: Chlorination of the quinolone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

Pyridinyl Group Addition: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the quinolone core.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Research indicates that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. The structural features of 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide contribute to its effectiveness against a variety of pathogens, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory Properties

Studies have shown that quinoline derivatives can possess anti-inflammatory effects. The compound's ability to inhibit specific pathways involved in inflammation suggests its potential use in treating inflammatory diseases. This application is particularly relevant in the context of chronic conditions where inflammation plays a critical role.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This mechanism suggests a pathway through which the compound could be developed into a therapeutic agent for diseases characterized by excessive inflammation, such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Structural Analogues

The table below compares 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide with structurally related quinolones and carboxamides:

Key Structural Insights :

- Carboxamide Diversity: The pyridin-2-yl group offers π-π stacking and metal-coordination capabilities, contrasting with the lipophilic adamantyl (67) or polar phenolic (Z4) groups .

- Core Modifications: Replacement of quinoline with naphthyridine (67) or addition of morpholino (GHQ168) expands pharmacological diversity .

Physicochemical Properties

- Solubility: The pyridin-2-yl group in the target compound may enhance water solubility compared to adamantyl (67) or tert-butylphenol (Z4) derivatives due to its polarizable nitrogen atom .

- Lipophilicity : Chlorine at C6 increases logP relative to fluorine (GHQ168) but remains less lipophilic than adamantyl-containing analogs .

Biological Activity

6-Chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide is with a molar mass of approximately 315.76 g/mol. The structure features a quinoline core substituted with a chloro group and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds similar to 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline derivatives exhibit a range of biological activities primarily through the inhibition of specific enzymes or receptors. For instance, studies have shown that quinoline derivatives can act as inhibitors of the HIV integrase enzyme, which is crucial for viral replication .

Inhibition Studies

In vitro studies demonstrate that this compound exhibits significant inhibition of key enzymes involved in metabolic pathways. The IC50 values for enzyme inhibition can vary widely based on structural modifications and the specific target enzyme. For example, related compounds have shown low micromolar concentrations required for effective inhibition .

Biological Activity

The biological activities of 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline include:

- Antiviral Activity :

- Antimicrobial Properties :

- Anticancer Potential :

Data Table: Biological Activity Overview

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| Antiviral | HIV Integrase Inhibition | |

| Antimicrobial | Bacterial DNA Disruption | |

| Anticancer | Tumor Growth Inhibition |

Case Study 1: Antiviral Screening

A recent study screened several quinoline derivatives for antiviral activity against HIV. The results indicated that derivatives with a similar structure to 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline showed promising results with an EC50 in the low micromolar range, suggesting potential therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various quinoline derivatives against resistant bacterial strains. The findings revealed that certain structural modifications enhanced antimicrobial activity significantly compared to standard antibiotics .

Q & A

Q. What are the established synthetic routes for 6-chloro-1-ethyl-4-oxo-N-(pyridin-2-yl)-1,4-dihydroquinoline-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Quinoline Core Formation : Cyclocondensation of substituted anilines with β-ketoesters under acidic conditions (e.g., polyphosphoric acid) to form the 1,4-dihydroquinoline scaffold.

- Substitution Reactions : The chlorine atom at position 6 can be introduced via nucleophilic aromatic substitution (e.g., using POCl₃) or via pre-functionalized precursors.

- Carboxamide Coupling : The pyridin-2-yl group is introduced via coupling reactions, such as HATU-mediated amidation between the carboxylic acid intermediate and 2-aminopyridine .

Key Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | β-ketoester, PPA, 120°C | ~60-70% |

| Chlorination | POCl₃, DMF, reflux | ~85% |

| Amidation | HATU, DIPEA, DMF, RT | ~75% |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- 1H/13C NMR : Confirms substitution patterns (e.g., ethyl group at N1, pyridin-2-ylamide resonance at δ 8.3–8.5 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹ for the 4-oxo group and carboxamide C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Validates purity (>98% C, H, N content) .

- X-ray Crystallography (if applicable): Resolves conformational details (e.g., planarity of the quinoline ring and hydrogen-bonding interactions in the carboxamide moiety) .

Advanced Research Questions

Q. What strategies optimize the compound’s yield and purity during synthesis?

- Purification : Use of column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization (ethanol/water) to remove unreacted intermediates .

- Reaction Monitoring : TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and LC-MS to track amidation efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

Q. How does the pyridin-2-yl substituent influence biological activity compared to other aryl groups?

-

Structure-Activity Relationship (SAR) :

-

Methodological Insight : Docking studies (AutoDock Vina) reveal the pyridin-2-yl group forms a hydrogen bond with Thr766 in EGFR’s ATP-binding pocket .

Q. How should researchers address contradictions in reported antiproliferative activity across studies?

- Variable Analysis :

- Meta-Analysis : Compare logP values (calculated: 2.8) to assess membrane permeability discrepancies .

Q. What experimental approaches elucidate the compound’s mechanism of action as an enzyme inhibitor?

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

- Western Blotting : Measure downstream targets (e.g., phosphorylated EGFR in A431 cells) after treatment .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to purified enzyme domains .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

- Crystal Growth : Slow vapor diffusion (ether into dichloromethane solution) yields diffraction-quality crystals .

- Disorder Mitigation : Low-temperature data collection (100 K) reduces thermal motion artifacts.

- Hydrogen Bonding : SHELXL refinement reveals intermolecular H-bonds between the carboxamide and solvent molecules, stabilizing the lattice .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.